molecular formula C34H56O14 B2677676 Lactonic Sophorolipid

Lactonic Sophorolipid

Cat. No.: B2677676
M. Wt: 688.8 g/mol
InChI Key: OGTXYHUVJIPSDT-GNUCGHNBSA-N
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Description

1’,4"-Sophorolactone 6’,6"-diacetate is a chemical compound with the following structural formula:

1’,4"-Sophorolactone 6’,6"-diacetate\text{1',4"-Sophorolactone 6',6"-diacetate} 1’,4"-Sophorolactone 6’,6"-diacetate

It belongs to the class of sophorolipids (SLs), which are glycolipids produced by yeast species such as Candida bombicola. These compounds exhibit surfactant properties and have gained attention due to their biodegradability and low toxicity .

Scientific Research Applications

1’,4"-Sophorolactone 6’,6"-diacetate finds applications in various fields:

    Bioremediation: SLs, including this compound, have been explored for their ability to enhance oil spill cleanup and soil remediation.

    Cosmetics and Personal Care: Due to their surfactant properties, SLs are used in shampoos, soaps, and skin creams.

    Antimicrobial Activity: Some SLs exhibit antimicrobial effects, making them relevant for medical and agricultural applications.

Mechanism of Action

Lactonic Sophorolipid exhibits strong antimicrobial activity . It achieves bacteriostatic and bactericidal effects by destroying the cell wall, increasing the permeability of the cell membrane and leading to the flow out of intracellular contents .

Future Directions

There is an ever-increasing demand to develop surfactants based on sophorolipids because they are produced by non-pathogenic organisms, biodegradable, and less toxic to humans and the environment . This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers, and detergents .

Preparation Methods

The synthetic routes for 1’,4"-Sophorolactone 6’,6"-diacetate involve acetylation of sophorolactone. Here are the steps:

    Isolation of Sophorolactone: Sophorolactone is obtained from fermentation broth or other natural sources.

    Acetylation: Sophorolactone is acetylated at the 6’ and 6" positions using acetic anhydride or acetyl chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent (e.g., chloroform or dichloromethane) with a base (such as pyridine) to facilitate the acetylation process.

Chemical Reactions Analysis

1’,4"-Sophorolactone 6’,6"-diacetate can undergo various reactions:

    Hydrolysis: The compound can be hydrolyzed back to sophorolactone under acidic or basic conditions.

    Oxidation: Oxidative reactions may occur, leading to the formation of different oxidation products.

    Substitution: The acetyl groups at the 6’ and 6" positions can be substituted with other functional groups.

Common reagents include acids (for hydrolysis), oxidizing agents (such as potassium permanganate), and nucleophiles (for substitution reactions).

Comparison with Similar Compounds

While there are other sophorolipids, this specific diacetate derivative stands out due to its acetylation pattern. Similar compounds include sophorolactone itself and other SLs with varying acyl groups.

Properties

IUPAC Name

[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXYHUVJIPSDT-GNUCGHNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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